3-Isocyanato-3-methyloxetane

Description

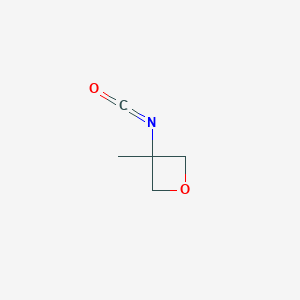

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-isocyanato-3-methyloxetane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-5(6-4-7)2-8-3-5/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFZLTBYKCEPKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260666-69-0 | |

| Record name | 3-isocyanato-3-methyloxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Isocyanato 3 Methyloxetane and Its Precursors

Strategies for Oxetane (B1205548) Ring Construction and Functionalization

The formation of the strained oxetane ring is a synthetic challenge due to unfavorable ring strain. acs.org However, several effective strategies have been developed for the construction and subsequent functionalization of 3-substituted oxetanes.

Intramolecular Cyclization Pathways to 3-Substituted Oxetanes

Intramolecular cyclization is a cornerstone for the synthesis of the oxetane ring. The most prevalent method is the Williamson etherification, which involves the intramolecular reaction of a 1,3-halohydrin or a related substrate with a base to form the C-O bond of the ether. acs.orgbeilstein-journals.org This approach is substrate-dependent, and yields can be affected by competing reactions such as Grob fragmentation. acs.org

Key strategies for forming precursors for intramolecular cyclization include:

From 1,3-Diols: A common route begins with a 1,3-diol, which can be selectively functionalized. For instance, monotosylation of a primary alcohol in a 1,3-diol, followed by base-mediated cyclization, is a frequently used method. thieme-connect.de

Solid-Phase Synthesis: To improve yields and simplify purification, solid-phase synthesis has been employed. Diols can be attached to a polymer resin, followed by cyclization with a base like potassium tert-butoxide, often resulting in higher yields compared to solution-phase methods. acs.orgthieme-connect.de

From Malonates: 3,3-Disubstituted oxetanes can be synthesized from substituted dimethyl malonates. The process involves installing a protected hydroxymethyl group, reducing the ester groups to a diol, tosylation, and finally, base-mediated cyclization. acs.org

A photoredox-catalyzed approach offers a modern alternative, enabling the synthesis of oxetanes from aliphatic alcohols and vinyl sulfonium (B1226848) triflates through a hydrogen atom transfer (HAT) mechanism. thieme-connect.comnih.gov

Derivatization of Oxetan-3-one and Related Building Blocks

Oxetan-3-one is a versatile and commercially available building block for accessing a wide array of 3-substituted oxetanes. researchgate.netchemrxiv.org Its rich chemistry allows for various transformations at the C3 position.

Methods for the derivatization of oxetan-3-one include:

Nucleophilic Addition to the Carbonyl Group: Organometallic reagents can add to the carbonyl group to form tertiary 3-hydroxyoxetanes.

Wittig-type Reactions: The carbonyl group can be converted to an exocyclic double bond, which can then be further functionalized.

Reductive Amination: Oxetan-3-one can be converted to 3-aminooxetanes through reductive amination.

Strecker Synthesis: The reaction of oxetan-3-one with a cyanide source and an amine can yield 3-amino-3-cyanooxetanes, which are precursors to oxetane-containing amino acids. chemrxiv.org

These derivatization strategies provide access to a diverse range of 3-substituted oxetanes with various functional groups, which can then be elaborated to the desired target molecules.

Selective Introduction of the Isocyanato Moiety

The introduction of the isocyanate group onto the 3-methyl-3-oxetanyl scaffold requires careful selection of precursors and transformation methods due to the reactivity of the isocyanate group.

Synthesis of Key Precursors with Hydroxyl or Amino Functionalities

The most common precursors for isocyanate synthesis are primary amines and alcohols. For the synthesis of 3-isocyanato-3-methyloxetane, the key precursors are 3-amino-3-methyloxetane and 3-hydroxymethyl-3-methyloxetane.

Synthesis of 3-Amino-3-methyloxetane: This precursor can be synthesized from oxetan-3-one via reductive amination. Alternatively, a multi-step synthesis starting from 1,1,1-tri(hydroxylmethyl)ethane can be employed, proceeding through 3-hydroxymethyl-3-methyloxetane, which is then converted to an azide (B81097) and subsequently reduced to the amine. researchgate.net

Synthesis of 3-Hydroxymethyl-3-methyloxetane: This key intermediate is often prepared from 1,1,1-tris(hydroxymethyl)ethane (B165348) (TME) and diethyl carbonate, which undergo cyclization to form a cyclic carbonate, followed by thermal decarboxylation. google.com

Table 1: Synthesis of Key Precursors

| Precursor | Starting Material | Key Transformation(s) |

|---|---|---|

| 3-Amino-3-methyloxetane | Oxetan-3-one | Reductive amination |

| 3-Amino-3-methyloxetane | 3-Hydroxymethyl-3-methyloxetane | Tosylation, Azidation, Reduction |

| 3-Hydroxymethyl-3-methyloxetane | 1,1,1-Tris(hydroxymethyl)ethane | Cyclization with diethyl carbonate, Decarboxylation |

Chemical Transformations for Isocyanate Group Formation

Several methods exist for the conversion of amines and alcohols into isocyanates. The choice of method depends on the substrate's stability and the desired scale of the reaction.

From Primary Amines (e.g., 3-Amino-3-methyloxetane):

Phosgenation: The reaction of a primary amine with phosgene (B1210022) is a traditional and widely used industrial method. acs.orgnih.govgoogle.com Due to the high toxicity of phosgene, phosgene surrogates like triphosgene (B27547) are often used in laboratory settings, typically in the presence of a base. researchgate.netorgsyn.org The reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which is then thermally decomposed to the isocyanate. google.com

Non-Phosgene Methods: To avoid the use of phosgene, several alternative methods have been developed. These include the oxidative carbonylation of amines and the thermal decomposition of carbamates, which can be synthesized from amines and reagents like dimethyl carbonate or urea (B33335). acs.orgnih.gov The Curtius rearrangement of an acyl azide, derived from a carboxylic acid, also provides a route to isocyanates. rsc.org

From Alcohols (e.g., 3-Hydroxymethyl-3-methyloxetane): While less common for direct conversion, alcohols can be transformed into isocyanates through multi-step sequences. One such method involves converting the alcohol to a carbamate (B1207046), followed by thermal decomposition. acs.orgnih.gov Another approach is the treatment of the alcohol with triphenylphosphine, 2,3-dichloro-5,6-dicyanobenzoquinone, and a cyanate (B1221674) source. organic-chemistry.org

Table 2: Methods for Isocyanate Formation

| Precursor Type | Reagent(s) | Method | Key Features |

|---|---|---|---|

| Primary Amine | Phosgene/Triphosgene | Phosgenation | High yielding, suitable for industrial scale, uses toxic reagents. acs.orggoogle.comresearchgate.net |

| Primary Amine | CO, Oxidant | Oxidative Carbonylation | Non-phosgene method. nih.gov |

| Primary Amine | Urea, Alcohol | Urea Method | "Zero emission" process, uses cost-effective materials. acs.orgnih.gov |

| Alcohol | PPh₃, DDQ, Bu₄NOCN | Substitution | Selective for primary alcohols. organic-chemistry.org |

| Carboxylic Acid | Azide Source | Curtius Rearrangement | Non-phosgene method, proceeds via acyl azide. rsc.org |

Catalytic Approaches and Reaction Optimization in Synthesis

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of both oxetane and isocyanate synthesis.

Catalysis in Oxetane Synthesis:

Lewis and Brønsted Acids: Lewis acids like In(OTf)₃ and Brønsted acids such as Tf₂NH have been used to catalyze the synthesis of substituted oxetanes and their derivatives, for example, in the formation of 1,4-dioxanes from oxetan-3-ols. nih.govnih.gov

Photoredox Catalysis: As mentioned earlier, photoredox catalysis provides a modern route to oxetanes from alcohols via C-H functionalization, expanding the range of accessible starting materials. thieme-connect.comacs.org

Transition Metal Catalysis: Chiral transition metal complexes, such as those based on copper(II), have been used for the catalytic asymmetric synthesis of polysubstituted oxetanes from silyl (B83357) enol ethers and trifluoropyruvate. beilstein-journals.org

Catalysis in Isocyanate Synthesis:

Transition Metal Catalysis in Non-Phosgene Routes: The reductive carbonylation of nitro compounds and the oxidative carbonylation of amines to form carbamates (isocyanate precursors) are often catalyzed by homogeneous transition metal catalysts based on platinum, rhodium, ruthenium, and palladium. acs.orgresearchgate.net

Catalysts for Carbamate Decomposition: The thermal decomposition of carbamates to isocyanates is a key step in many non-phosgene processes. This step can be facilitated by various catalysts, with single-component metal catalysts, particularly those based on zinc, showing high activity and cost-effectiveness. nih.gov Composite catalysts are also being developed to enhance the yield of isocyanates. nih.gov

Catalysis of the Isocyanate-Alcohol Reaction: While not directly related to the synthesis of the isocyanate itself, the subsequent reactions of isocyanates, such as polyurethane formation, are heavily reliant on catalysts. Tin(IV) salts (e.g., dibutyltin (B87310) dilaurate) and tertiary amines are common catalysts for the reaction between isocyanates and alcohols. chempedia.infogoogle.com

Reaction optimization is critical for maximizing yields and minimizing side reactions. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, pressure, and reaction time. For instance, in non-phosgene isocyanate synthesis, matching the rate of reaction to the rate of product removal is important to prevent side reactions involving the highly reactive isocyanate group. acs.org

Development of Efficient Catalytic Systems

The industrial production of isocyanates has traditionally relied on the use of highly toxic phosgene. nih.govmdpi.com Consequently, significant research efforts have been directed towards developing safer, non-phosgene routes, which are particularly relevant for the synthesis of functionalized aliphatic isocyanates like this compound. nih.govresearchgate.net These modern approaches often involve a two-step process: the synthesis of a suitable precursor, such as a carbamate, followed by its thermal or catalytic decomposition to the isocyanate. nih.gov

The synthesis of the core structure, 3-methyl-3-(hydroxymethyl)oxetane (MMHO), is a critical first step. Cationic ring-opening polymerization of oxetanes bearing hydroxymethyl groups, such as 3-ethyl-3-(hydroxymethyl)oxetane (EHO), can be initiated using catalysts like boron trifluoride diethyl etherate (BF₃·OEt₂). nih.gov For the synthesis of the monomer itself, intramolecular cyclization of a suitable 1,3-diol is a common and effective strategy. acs.org

Once the precursor alcohol (MMHO) or a corresponding amine is obtained, catalytic conversion to the isocyanate is performed. The thermal decomposition of carbamates is a widely studied non-phosgene method. nih.govresearchgate.net Various catalysts have been developed to improve the efficiency and lower the temperature required for this decomposition. These include single-component metal catalysts, with zinc compounds showing high activity and cost-effectiveness, as well as composite and mixed-metal oxide catalysts which can offer synergistic effects. nih.gov For instance, a nickel-promoted magnetic iron oxide catalyst has been shown to be effective for the synthesis of N-substituted carbamates, which are the direct precursors for isocyanates. cas.cn

| Synthetic Step | Catalyst Type | Examples | Key Advantages |

|---|---|---|---|

| Oxetane Ring Formation (Precursor Synthesis) | Lewis Acids / Cationic Initiators | Boron trifluoride diethyl etherate (BF₃·OEt₂) | Efficient for cationic polymerization and cyclization reactions. nih.gov |

| Carbamate Formation (Isocyanate Precursor) | Heterogeneous Catalysts | Nickel-promoted iron oxide, Lead compounds, TiO₂-based catalysts | Avoids phosgene, catalyst can be recycled, environmentally benign. cas.cnresearchgate.net |

| Carbamate Decomposition to Isocyanate | Metal Catalysts (Single or Composite) | Zinc compounds (e.g., ZnO, Zinc Acetate), BiCl₃ | High activity, cost-effective, avoids phosgene, high product yields. nih.govmdpi.com |

Stereochemical Control and Regioselectivity in Synthetic Routes

The principles of stereochemical control and regioselectivity are fundamental to the synthesis of complex organic molecules, including substituted oxetanes. acs.org

Regioselectivity: Regioselectivity is a critical consideration during the formation of the oxetane ring. The most common route, an intramolecular Williamson etherification, involves the cyclization of a 1,3-halo-alcohol. acs.org This reaction must be selective for the formation of the four-membered oxetane ring over other potential side reactions, such as intermolecular reactions or elimination. The choice of base and reaction conditions is vital to ensure high yields of the desired product. acs.org Another powerful regioselective method involves the ring-opening of a suitably substituted epoxide. For example, the regio- and stereoselective opening of an epoxide can generate a 1,3-diol precursor, which is then converted to the oxetane. acs.org

| Synthetic Strategy | Key Precursor | Mechanism | Factors Influencing Regioselectivity |

|---|---|---|---|

| Intramolecular Williamson Etherification | 1,3-Halo-alcohol | SN2 cyclization of an alkoxide onto a carbon with a leaving group. acs.org | Substrate structure, nature of the leaving group, base, solvent, temperature. acs.org |

| Paternò–Büchi Reaction | Alkene and a carbonyl compound | [2+2] photocycloaddition to form the oxetane ring directly. beilstein-journals.org | Electronic properties of reactants, steric hindrance, reaction conditions. |

| Intramolecular O-H Insertion | Diazo-functionalized alcohol | Rhodium-catalyzed insertion of a carbene into an O-H bond. nih.gov | Catalyst choice, substrate geometry. nih.gov |

Elucidation of Reaction Mechanisms and Kinetics Pertaining to 3 Isocyanato 3 Methyloxetane

Mechanistic Studies of Isocyanate Group Reactivity

The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide variety of nucleophiles. Its reactivity is central to the formation of polyurethanes and other important chemical structures.

Nucleophilic Addition Mechanisms (e.g., Urethane (B1682113) Formation)

The catalyst-free reaction between an isocyanate and an alcohol generally proceeds through a concerted mechanism. Initially, a reactant complex forms between the isocyanate and the alcohol, often stabilized by a hydrogen bond between the alcohol's hydroxyl group and the isocyanate's nitrogen atom. In the subsequent transition state, the N=C=O group bends, which activates the central carbon for the formation of a new C-O bond with the alcohol's oxygen. Simultaneously, the alcohol's O-H bond breaks, and a new N-H bond forms, leading directly to the urethane product.

In the presence of excess isocyanate, a two-step mechanism has been proposed for the alcoholysis of phenyl isocyanate. This pathway involves the formation of an allophanate (B1242929) intermediate via a six-centered transition state. This intermediate then proceeds through a lower-energy transition state, involving a synchronous 1,3-H shift and cleavage of a C-N bond, to release a molecule of isocyanate and form the final urethane bond. acs.orgresearchgate.netradtech.org

The table below presents theoretical energetic data for the reaction of phenyl isocyanate and 1-propanol, which serves as a model for understanding the energetics of urethane formation.

| Reaction Pathway | Intermediate | Transition State (TS) Reaction Barrier |

|---|---|---|

| Isocyanate Excess | Allophanate | 62.6 kJ/mol (for TS to allophanate) |

| Isocyanate Excess | Allophanate | 49.0 kJ/mol (for TS from allophanate to urethane) |

Pathways for Isocyanate Group Degradation and Rearrangement

The isocyanate group can undergo degradation under various conditions. Studies on the gas-phase degradation of methyl isocyanate (MIC), initiated by radicals such as hydroxyl (•OH) and chlorine (Cl•), indicate that bimolecular radical addition and H-abstraction are the most kinetically and thermodynamically favorable mechanisms. rsc.org Thermolysis or pyrolysis requires high energy to induce N–CH₃ and C–H bond dissociation and is generally unlikely except under extreme conditions. rsc.org The primary transformation products identified from these degradation pathways include formyl isocyanate, methylcarbamic acid, and isocyanic acid. rsc.org

Rearrangement reactions involving the isocyanate functional group are well-established in organic chemistry, although they typically describe the formation of isocyanates as intermediates rather than the rearrangement of a pre-existing isocyanate. The Hofmann, Curtius, and Lossen rearrangements all involve the transformation of acyl nitrene intermediates into isocyanates. magtech.com.cn For instance, the Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to yield an isocyanate and nitrogen gas. These isocyanates can then be trapped by nucleophiles, such as water or alcohols, to form amines (after decarboxylation of the intermediate carbamic acid) or urethanes, respectively. magtech.com.cn

Exploration of Oxetane (B1205548) Ring Reactivity and Ring-Opening Processes

The oxetane ring is a four-membered cyclic ether characterized by significant ring strain. This inherent strain is the primary thermodynamic driving force for its ring-opening reactions, which can be initiated by various electrophiles and nucleophiles.

Activated Monomer Polymerization Mechanisms

Oxetanes undergo cationic ring-opening polymerization (CROP) to form polyethers. rsc.orgwikipedia.org This process can proceed through two primary competing mechanisms: the activated chain end (ACE) mechanism and the activated monomer (AM) mechanism. researchgate.netuni-muenchen.de

Activated Chain End (ACE) Mechanism: In the ACE mechanism, the propagating species is a cationic center located at the end of the growing polymer chain, typically a tertiary oxonium ion. wikipedia.orgresearchgate.net The monomer attacks this active chain end, leading to ring-opening and chain extension. For many 3,3-disubstituted oxetanes, the initially formed secondary oxonium ions can rapidly convert into more stable cyclic tertiary oxonium species, which can lead to an induction period before rapid polymerization occurs. radtech.orgtandfonline.com

Activated Monomer (AM) Mechanism: In the AM mechanism, the monomer itself is activated, usually by protonation from a Brønsted acid initiator. researchgate.netuni-muenchen.de The nucleophilic hydroxyl end-group of a polymer chain then attacks this protonated, activated monomer. The key distinction is that the charge is carried by the free monomer rather than the polymer chain end. researchgate.net The prevalence of either the ACE or AM mechanism depends on factors such as the basicity of the monomer, the ring strain, and the presence of protic compounds in the system. acs.org

Nucleophile-Initiated Oxetane Ring Opening Pathways

The strained oxetane ring can be opened by direct attack from a variety of nucleophiles. researchgate.netacs.org These reactions typically require activation by a Lewis or Brønsted acid to enhance the electrophilicity of the ring carbons. researchgate.net The regioselectivity of the nucleophilic attack on an unsymmetrically substituted oxetane, such as 3-Isocyanato-3-methyloxetane, is governed by both steric and electronic effects. magtech.com.cn

Generally, under neutral or basic conditions, strong nucleophiles will attack the less sterically hindered carbon atom of the oxetane ring (C2 or C4) in a classic Sₙ2-type reaction. magtech.com.cn However, in the presence of acid, the reaction pathway can change. The acid protonates the ring oxygen, and the subsequent nucleophilic attack is directed toward the more substituted carbon atom (C3 is not adjacent to the oxygen, so attack would be at C2/C4). For 2-substituted oxetanes under acidic conditions, weak nucleophiles tend to attack the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. magtech.com.cn

Theoretical and Experimental Insights into Ring Strain Release

The driving force for the ring-opening reactions of oxetanes is the release of inherent ring strain. acs.orgbeilstein-journals.org Theoretical and experimental studies have quantified this strain energy. Unsubstituted oxetane possesses a ring strain energy of approximately 106–107 kJ/mol (about 25.5 kcal/mol). researchgate.netwikipedia.orgbeilstein-journals.org This value is substantial, comparable to that of oxiranes (epoxides), and significantly higher than that of the less strained five-membered ring, tetrahydrofuran (B95107) (THF). researchgate.netbeilstein-journals.org This high strain energy means that ring-opening reactions are thermodynamically highly favorable. While the ring strain of oxetane is high, its kinetic stability is greater than that of an oxirane; for example, oxetane hydrolyzes more slowly than oxirane, suggesting a higher activation energy for the ring-opening process. researchgate.net

The table below compares the ring strain energies of several common cyclic ethers.

| Cyclic Ether | Ring Size | Ring Strain Energy (kJ/mol) |

|---|---|---|

| Oxirane | 3 | ~114 |

| Oxetane | 4 | ~107 |

| Tetrahydrofuran (THF) | 5 | ~23 |

| Tetrahydropyran | 6 | ~5 |

Kinetic Investigations of Compound-Involving Transformations

Kinetic investigations into systems containing either oxetane or isocyanate functionalities provide foundational knowledge for understanding the reactivity of this compound. The rate of polymerization and crosslinking is influenced by factors such as catalyst type and concentration, temperature, and the presence of co-monomers or other reactive species.

The polymerization of this compound is expected to primarily proceed via cationic ring-opening of the oxetane ring. While direct kinetic data for this specific monomer is not available in the reviewed literature, studies on structurally similar oxetanes offer valuable insights.

For instance, the cationic polymerization of 3-ethyl-3-methacryloyloxymethyloxetane, initiated by BF₃OEt₂, demonstrates that the oxetane ring can be opened to form a polymer. researchgate.net The kinetics of such polymerizations are typically determined by monitoring the disappearance of the monomer over time using techniques like dilatometry or spectroscopy.

Research on the polymerization of 3,3-bis(chloromethyl)oxetane (B146354) has shown that the reaction kinetics are first order with respect to the monomer, catalyst, and cocatalyst under specific conditions. researchgate.net The degree of polymerization was found to be directly proportional to the monomer concentration and inversely proportional to the concentration of any cocatalyst, such as water. researchgate.net

A hypothetical kinetic study of this compound polymerization via ring-opening could yield data similar to that observed for other substituted oxetanes. The rate equation would likely follow a form similar to:

Rate = k[Monomer]ᵃ[Catalyst]ᵇ

Where 'a' and 'b' are the reaction orders with respect to the monomer and catalyst, respectively, and 'k' is the rate constant.

Table 1: Hypothetical Kinetic Parameters for Cationic Ring-Opening Polymerization of a Substituted Oxetane

| Parameter | Value | Conditions |

| Reaction Order (Monomer) | 1 | Cationic polymerization with BF₃ |

| Reaction Order (Catalyst) | 1 | Cationic polymerization with BF₃ |

| Activation Energy (Ea) | 70 - 90 kJ/mol | Estimated range for oxetane ring-opening |

Note: This table is illustrative and based on data for analogous oxetane compounds, not this compound directly.

The isocyanate functionality of this compound allows for its use in crosslinking and curing reactions, typically in the formation of polyurethane networks. The kinetics of these reactions are critical for controlling the properties of the final material. While specific data for systems derived from this compound is absent from the literature, the curing kinetics of other isocyanate-based systems provide a relevant framework.

The reaction between an isocyanate and a hydroxyl group to form a urethane is the fundamental crosslinking reaction. The rate of this reaction is influenced by the structure of both the isocyanate and the alcohol, as well as the presence of catalysts.

Kinetic studies of polyurethane formation often utilize techniques such as differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) to monitor the extent of reaction. These studies can determine key kinetic parameters such as the activation energy and the reaction order.

For example, in a study of a poly(3,3-bis-azidomethyl oxetane)-tetrahydrofuran (PBT) system cured with toluene (B28343) diisocyanate (TDI), the activation energy for the curing reaction was determined. Such data is vital for designing curing cycles and predicting material performance.

The curing process can often be modeled using autocatalytic reaction models, where a product of the reaction catalyzes the reaction itself. The rate of conversion (α) can be described by equations that account for this autocatalysis.

Table 2: Representative Curing Kinetic Data for an Isocyanate-Based System

| Curing System | Method | Activation Energy (Ea) | Reaction Model |

| PBT / TDI | DSC | 40 - 80 kJ/mol | Autocatalytic |

| Epoxy / Isocyanate | Rheometry | Varies with formulation | n-th order |

Note: This table presents typical data for isocyanate curing systems and is not specific to derivatives of this compound.

The crosslinking density, which significantly impacts the mechanical properties of the final polymer, is dependent on the kinetics of the curing reaction. A higher degree of cure, achieved through optimized reaction time and temperature, leads to a more robust network structure. The interplay between the ring-opening polymerization of the oxetane and the addition reactions of the isocyanate would lead to complex network architectures in polymers derived from this compound.

Polymerization and Copolymerization Architectures Derived from 3 Isocyanato 3 Methyloxetane

Homopolymerization of 3-Isocyanato-3-methyloxetane Monomers

Homopolymers of this compound can be synthesized by targeting either the oxetane (B1205548) ring for ring-opening polymerization or the isocyanate group for step-growth polymerization. Each method results in a polymer with a distinct backbone structure and a different pendant functional group.

The strained four-membered ether ring of the oxetane moiety is susceptible to cationic ring-opening polymerization (CROP). This chain-growth process allows for the synthesis of polyethers with pendant isocyanate groups. The high ring strain energy of oxetanes, similar to that of cycloaliphatic epoxides, provides a strong thermodynamic driving force for polymerization radtech.org.

The mechanism involves initiation by a cationic species, typically generated from a strong protic acid or a Lewis acid, which attacks the oxygen atom of the oxetane ring. This initial ring-opening step forms a tertiary oxonium ion, which is a key intermediate radtech.org. Propagation proceeds by the sequential addition of monomer units to the active chain end. For the polymerization to be controlled or "living," termination and chain transfer reactions must be minimized. This is often achieved by using initiators with stable counterions at low temperatures epa.gov. The resulting polymer, poly(this compound), features a flexible polyether backbone with a reactive isocyanate group on each repeating unit, making it a valuable intermediate for further modification or cross-linking.

Table 1: Key Parameters in Cationic Ring-Opening Polymerization of Oxetanes

| Parameter | Description | Examples |

|---|---|---|

| Initiators | Substances that generate the initial cationic species. | Protic Acids: CF₃SO₃H, HClO₄ Lewis Acids: BF₃·OEt₂, AlCl₃, FeCl₃ radtech.orgfrontiersin.org |

| Solvents | Typically aprotic solvents that can solvate the ionic species. | Dichloromethane (CH₂Cl₂), Cyclohexane epa.gov |

| Temperature | Often conducted at low temperatures to suppress side reactions. | -78 °C to room temperature epa.govrsc.org |

| Control | Leads to polymers with predictable molecular weights and low dispersity. | Achieved by stabilizing the propagating species to create "living" polymers. frontiersin.org |

The isocyanate group (-N=C=O) is highly reactive toward nucleophiles, particularly alcohols and amines. This reactivity can be harnessed to synthesize polymers through a step-growth mechanism. libretexts.orglibretexts.org When this compound is reacted with a difunctional co-monomer such as a diol or a diamine, polyurethanes or polyureas are formed, respectively. libretexts.orglibretexts.org

In this polymerization, the monomers react in a stepwise fashion to form dimers, trimers, and eventually long polymer chains. libretexts.org For example, the reaction with a diol results in the formation of carbamate (B1207046) (urethane) linkages, creating a polyurethane backbone. libretexts.org The key feature of the resulting polymer is the presence of pendant oxetane rings along the polyurethane or polyurea chain. These pendant rings can serve as sites for subsequent cross-linking or grafting reactions.

Table 2: Step-Growth Polymerization Products from this compound

| Co-monomer | Linkage Formed | Resulting Polymer Class |

|---|---|---|

| Diol (R-(OH)₂) | Urethane (B1682113) (Carbamate) | Polyurethane libretexts.org |

| Diamine (R-(NH₂)₂) | Urea (B33335) | Polyurea vt.edu |

Design and Synthesis of Copolymers

The dual functionality of this compound provides extensive opportunities for the design of advanced copolymers with tailored properties and structures, including random, block, and graft architectures.

Random copolymers can be synthesized by the cationic ring-opening copolymerization of this compound with other cyclic ethers. researchgate.net Common co-monomers include tetrahydrofuran (B95107) (THF), a five-membered cyclic ether, and other substituted oxetanes. google.com The incorporation of different monomers into the polymer chain allows for the tuning of properties such as glass transition temperature, solubility, and mechanical performance.

The composition of the final copolymer is determined by the feed ratio of the monomers and their respective reactivity ratios. Even when monomer reactivities differ significantly, random copolymers can sometimes be formed under specific conditions. google.com The resulting random copolymer possesses a polyether backbone with a random distribution of units derived from each monomer, with the this compound units providing pendant isocyanate functionality. researchgate.netgoogle.com

Block copolymers, which consist of long sequences (blocks) of different monomer units, can be synthesized using this compound through several controlled polymerization techniques. frontiersin.orgharth-research-group.org These materials are known for their ability to self-assemble into ordered nanostructures. harth-research-group.org

One common method is sequential living polymerization. For instance, a living cationic polymerization of a first monomer (e.g., another oxetane or THF) can be initiated to form an A block. Subsequently, this compound is added to polymerize from the active chain end of the first block, forming an AB diblock copolymer. frontiersin.org This process can be extended to create ABA triblock copolymers by using a difunctional initiator. google.com

An alternative approach involves using the distinct reactivities of the oxetane and isocyanate groups. A polyether homopolymer with pendant isocyanate groups can be synthesized first via CROP. This functional polymer can then be reacted with a pre-synthesized polymer having terminal hydroxyl or amine groups (e.g., hydroxyl-terminated polydimethylsiloxane) to form (AB)n multiblock or ABA triblock copolymers via step-growth coupling reactions. google.com The combination of different polymerization mechanisms is a powerful strategy for accessing a wide variety of block copolymer architectures. frontiersin.org

Table 3: Strategies for Block Copolymer Synthesis

| Architecture | Synthetic Strategy | Description |

|---|---|---|

| AB Diblock | Sequential Living CROP | Polymerization of monomer A, followed by the addition and polymerization of monomer B (this compound). frontiersin.org |

| ABA Triblock | Sequential Living CROP | Using a difunctional initiator to grow A blocks in two directions, followed by the addition of monomer B. google.commdpi.com |

| ABA Triblock | Step-Growth Coupling | Reacting a di-functional polymer (B block, e.g., aminopropyl-terminated PDMS) with a living polymer of this compound (A block). google.com |

| (AB)n Multiblock | Polycondensation | Step-growth polymerization of a di-functional macro-monomer of type A with a di-functional macro-monomer of type B. |

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. nih.gov The pendant isocyanate groups on polymers derived from this compound are ideal reactive sites for creating such branched structures. Three primary strategies can be employed: "grafting-to," "grafting-from," and "grafting-through."

"Grafting-to" : This method involves attaching pre-synthesized polymer chains to a polymer backbone. frontiersin.org A homopolymer of poly(this compound) can serve as the backbone. Pre-made polymer chains with terminal nucleophilic groups (e.g., hydroxyl or amine) can then react with the pendant isocyanate groups along the backbone, attaching the side chains.

"Grafting-from" : In this approach, the side chains are polymerized directly from initiating sites located on the main backbone. mdpi.comresearchgate.net A polymer backbone containing, for example, hydroxyl groups can be reacted with a molecule that introduces an initiator for a different type of polymerization (e.g., atom transfer radical polymerization). Alternatively, a polymer backbone could be functionalized with groups that initiate the cationic ring-opening polymerization of this compound, creating grafted polyether chains.

"Grafting-through" : This technique involves the polymerization of macromonomers. While less direct for this specific monomer, one could envision a scenario where a polymerizable group is attached to the this compound, which is then copolymerized with other monomers to form a graft structure. frontiersin.org

These grafting techniques allow for the creation of complex, branched architectures that can combine the properties of different polymer types in a single molecule. frontiersin.orgijcce.ac.ir

Molecular Weight Control and End-Group Functionalization

The control of molecular weight and the introduction of specific end-groups are pivotal in the synthesis of functional polymers from this compound. These factors dictate the polymer's processing characteristics, mechanical properties, and potential for subsequent chemical modifications.

Development of Telechelic Polymers with Specific End-Groups

Telechelic polymers, which are macromolecules possessing reactive functional groups at both ends of the polymer chain, are of significant interest for creating complex macromolecular structures like block copolymers and polymer networks. rsc.orgrsc.org The synthesis of telechelic polymers from oxetane-based monomers has been explored, providing a framework for understanding the potential pathways for this compound.

One established method for producing telechelic polymers is through living polymerization, followed by a specific termination reaction. 20.210.105 For instance, in a living polymerization system, the propagating chain ends remain active until a quenching agent is introduced. By using a functional quenching agent, a specific end-group can be installed. For polymers derived from this compound, this could involve terminating a living cationic ring-opening polymerization with a functional nucleophile.

Another approach is the use of functional initiators or chain transfer agents. 20.210.105 A difunctional initiator can lead to a polymer chain growing in two directions, with the initiator fragment located in the middle of the chain and the end-groups being the same. Alternatively, post-polymerization modification can be employed to introduce desired end-groups. cmu.edu For a polymer of this compound, the pendant isocyanate groups would need to be protected during polymerization and then deprotected to allow for selective end-group modification.

A notable example in a related system is the synthesis of α,ω-oxetanyl-telechelic poly(3-nitratomethyl-3-methyl oxetane) (polyNIMMO). aston.ac.uk This process involved the reaction of a hydroxyl-terminated polyNIMMO with a base to form an alkoxide, which then undergoes an intramolecular substitution to yield terminal oxetane rings. aston.ac.uk This demonstrates the feasibility of creating telechelic polymers from functionalized oxetane monomers.

| Polymer System | Synthesis Strategy | Resulting End-Groups | Reference |

| Poly(3-nitratomethyl-3-methyl oxetane) | Post-polymerization modification of hydroxyl-telechelic precursor | Oxetanyl | aston.ac.uk |

| General Polyolefins | Living polymerization with functional initiators/terminating agents | Various (e.g., hydroxyl, amine) | rsc.orgrsc.org |

| General ROMP Polymers | Termination with functionalized aldehydes | Aldehyde | 20.210.105 |

Influence of Initiator Systems on Polymer Architecture

The choice of the initiator system is critical as it significantly influences the final polymer architecture, including molecular weight, molecular weight distribution, and the nature of the end-groups. rsc.org For the polymerization of this compound, which can proceed via different mechanisms, the initiator dictates the pathway and the resulting polymer structure.

In cationic ring-opening polymerization of oxetanes, initiators such as boron trifluoride etherate (BF₃·OEt₂) or other Lewis acids are commonly used. The nature of the counter-ion associated with the initiator can affect the stability of the propagating species and the likelihood of chain transfer reactions, which in turn affects the molecular weight control.

The use of cycloborane initiators in the presence of oxygen has been shown to produce telechelic polymers with two reactive functional groups at one end of the polymer chain. google.com The polymerization of vinyl monomers with a boron-containing initiator results in a polymer with a borane (B79455) residue at one end, which can be subsequently converted to various functional groups such as hydroxyl, amino, or carboxyl groups. google.com This approach could potentially be adapted for oxetane monomers.

Furthermore, the structure of the initiator itself can be incorporated into the final polymer, directly influencing its properties. For instance, the use of a binuclear initiator can lead to the formation of telechelic polymers where the polymer chain is grown from both ends of the initiator. rsc.org

The table below summarizes the effect of different initiator systems on the resulting polymer architecture.

| Initiator System | Monomer Type | Key Influence on Architecture | Resulting Polymer |

| Cycloborane/Oxygen | Vinyl Monomers | Introduces a borane residue at one chain end | Telechelic polymer with two functional groups at one end |

| Binuclear Samarocene Derivatives | Ethylene | Creates active sites at both ends of the initiator | Telechelic polyethylene |

| Functional Alkali-Initiators | Dienes | Introduces a specific functional group at the initiation site | Hetero-telechelic polymers |

Advanced Functionalization and Derivatization Strategies

Chemical Modification of the Oxetane (B1205548) Ring System

The oxetane ring in 3-isocyanato-3-methyloxetane is a key component for polymerization and a site for introducing chemical diversity. Modification of this ring system can be achieved either by altering the monomer before polymerization or by modifying the resulting polymer chain.

While direct selective functionalization of the oxetane ring of this compound is not extensively documented, strategies can be inferred from the chemistry of analogous 3-substituted oxetanes. The synthesis of various oxetane derivatives often involves the preparation of a core oxetane structure, such as 3-hydroxymethyl-3-methyloxetane, which can then be chemically modified. For instance, the hydroxyl group can be converted into other functionalities like esters, ethers, or azides before the introduction of the isocyanate group. This multi-step synthesis allows for the incorporation of a wide variety of pendant groups.

For example, the synthesis of hyperbranched poly(3-methyl-3-hydroxymethyloxetane) demonstrates the versatility of the hydroxyl group for further reactions. researchgate.net This suggests that a similar approach could be used to create a library of this compound derivatives with different pendant groups attached to the methyl substituent at the 3-position.

Table 1: Potential Pendant Groups for Introduction on the Oxetane Core

| Reactant | Resulting Pendant Group | Potential Application |

| Acyl Chlorides/Anhydrides | Ester | Plasticizers, Drug Delivery |

| Alkyl Halides | Ether | Altered Solubility, Spacers |

| Sodium Azide (B81097) | Azide | Click Chemistry, Energetic Materials |

| Propargyl Bromide | Alkyne | Click Chemistry |

This table presents hypothetical functionalization strategies for the precursor, 3-hydroxymethyl-3-methyloxetane, prior to its conversion to this compound, based on standard organic transformations.

Post-polymerization modification (PPM) is a powerful technique for introducing functional groups along a polymer backbone. nih.govrsc.org For polymers derived from this compound, the polyether backbone formed by the ring-opening polymerization of the oxetane moiety is generally inert. However, if co-monomers with reactive pendant groups are incorporated during polymerization, these groups can be subsequently modified.

For instance, co-polymerization of this compound with an oxetane monomer bearing a protected functional group (e.g., a hydroxyl group protected as a silyl (B83357) ether) would yield a polymer with latent functional sites. google.com Deprotection would then expose the hydroxyl groups, which could be further functionalized using a variety of chemical reactions, as demonstrated with poly(3-ethyl-3-hydroxymethyloxetane). nih.govdntb.gov.ua This approach allows for the creation of multifunctional polymers where one set of functionalities arises from the isocyanate group and another from the modified pendant groups on the polyether backbone.

Transformations Involving the Isocyanate Functionality

The isocyanate group is highly reactive towards nucleophiles, making it an excellent handle for a wide range of chemical transformations. This reactivity can be exploited to create diverse linkages and to introduce new functional moieties.

The most common reactions of isocyanates involve the addition of nucleophiles such as alcohols, amines, and water. These reactions are fundamental to the formation of polyurethanes and polyureas. In the context of this compound, the isocyanate group can react with a variety of nucleophiles to form stable adducts without affecting the oxetane ring, thus preserving its polymerizability.

Urethane (B1682113) Formation: The reaction with alcohols yields urethane linkages. This is a cornerstone of polyurethane chemistry.

Urea (B33335) Formation: The reaction with primary or secondary amines leads to the formation of urea linkages.

Thiocarbamate Formation: Thiols can react with isocyanates to form thiocarbamate linkages.

Amide Formation: Carboxylic acids can react with isocyanates, though this reaction is often less straightforward and can lead to different products depending on the reaction conditions.

The relative reactivity of various nucleophiles with isocyanates generally follows the order: primary amines > secondary amines > primary alcohols > water > phenols. This differential reactivity can be exploited for selective functionalization.

Table 2: Common Reactions of the Isocyanate Group in this compound

| Nucleophile | Linkage Formed | Product Class |

| R-OH (Alcohol) | -NH-C(O)-O-R | Urethane |

| R-NH2 (Primary Amine) | -NH-C(O)-NH-R | Urea |

| R2NH (Secondary Amine) | -NH-C(O)-NR2 | Urea |

| R-SH (Thiol) | -NH-C(O)-S-R | Thiocarbamate |

| H2O (Water) | -NH-C(O)-NH- (after decarboxylation of carbamic acid) | Urea |

This table outlines the primary reaction products of the isocyanate functionality with common nucleophiles.

The isocyanate group can serve as a precursor to other reactive functionalities, further expanding the chemical versatility of this compound and its derived polymers. While direct conversion on the monomer might be challenging without affecting the oxetane ring, these transformations are particularly relevant in the context of post-polymerization modification of polymers with pendant isocyanate groups. rsc.org

One notable transformation is the reaction of isocyanates with hydroxylamines to form N-hydroxyureas. Another possibility is the conversion to carbodiimides through a catalytic process, although this is less common for monofunctional isocyanates. Furthermore, isocyanates can react with certain reagents to generate heterocyclic systems. The use of derivatizing reagents like p-tolyl isocyanate highlights the broad scope of reactions available for isocyanate groups. researchgate.netnih.gov

Strategies for Multi-Functional Polymer Development

The presence of two distinct and orthogonally reactive functional groups—the polymerizable oxetane ring and the versatile isocyanate group—makes this compound an ideal monomer for the development of multi-functional polymers. tandfonline.comnih.govacs.org The key to creating such materials lies in the strategic and sequential reaction of these functional groups.

One powerful strategy involves the initial polymerization of the oxetane ring to form a linear polymer with pendant isocyanate groups. These pendant isocyanates can then be used as reactive sites for a multitude of post-polymerization modifications. rsc.orgtandfonline.com This approach allows for the introduction of a wide range of functionalities along the polymer backbone.

For example, a poly(this compound) chain could be partially reacted with a fluorescent dye containing an alcohol or amine group, and the remaining isocyanate groups could be reacted with a biocompatible moiety like polyethylene glycol (PEG). This would result in a fluorescent, biocompatible polymer.

Another strategy involves the synthesis of block copolymers. This compound could be polymerized first, followed by the addition of another cyclic monomer to create a block copolymer. The pendant isocyanate groups in one block could then be selectively functionalized.

The development of polymers with orthogonal functionalities is a rapidly growing area of materials science. nih.gov Monomers like this compound, which contain functional groups that can be addressed with different chemistries under distinct reaction conditions, are at the forefront of this research. tandfonline.com

Applications in Advanced Polymeric Materials and Composites

Development of Energetic Polymeric Binders

A key strategy in developing advanced propellants and explosives is the replacement of inert binders with energetic polymers. icm.edu.pl Polymers based on oxetane (B1205548) derivatives, such as poly(3-nitratomethyl-3-methyloxetane) (polyNIMMO), are prominent in this class due to their high energy density and good compatibility with energetic fillers. icm.edu.pldtic.mil These polymers are typically synthesized as hydroxyl-terminated prepolymers, which are then cross-linked to form a durable elastomeric network. nih.gov

The cross-linking reaction is most commonly achieved using isocyanates, which react with the hydroxyl end-groups of the prepolymer to form a polyurethane matrix. nih.govdtic.milnih.gov 3-Isocyanato-3-methyloxetane can be utilized in these systems as a functional comonomer. Through its oxetane ring, it can be incorporated into the energetic polymer backbone via ring-opening polymerization. The pendant isocyanate group remains available for subsequent curing reactions, creating a cross-linked network. This approach allows for precise control over the polymer architecture and ensures that the cross-linking sites are an integral part of the energetic polymer structure. Copolymers containing energetic groups like difluoroamine and nitroester may be promising candidates for high-energy binders. mdpi.com

Insensitive Munitions (IM) are designed to minimize the probability of accidental detonation when subjected to external stimuli such as shock, impact, or heat. dtic.mil The binder plays a critical role in achieving IM characteristics. dtic.mil Formulations that use a tough, elastomeric polymeric binder to coat explosive crystals are less susceptible to shock. dtic.mildtic.mil This rubbery matrix can absorb and dissipate mechanical energy, preventing the formation of "hot spots" that can lead to detonation. dtic.mil

The polyurethane networks formed by curing hydroxyl-terminated energetic polymers with isocyanates provide the desired elastomeric properties. dtic.mil The use of this compound as a comonomer and cross-linking agent contributes to the formation of a robust, cross-linked binder. This network structure is essential for providing the mechanical resilience needed for IM applications, ensuring the explosive components are effectively cushioned within the polymer matrix.

Synthesis of Thermoplastic Elastomers and Cross-linked Networks

Thermoplastic elastomers (TPEs) are a class of polymers that combine the melt processability of thermoplastics with the elasticity of thermoset rubbers. researchgate.netnih.gov This dual nature arises from their molecular architecture, which typically consists of physically associated hard and soft segments. core.ac.uk

In the context of oxetane-based polymers, TPEs can be designed by creating block copolymers. The polyether backbone, formed through the ring-opening polymerization of oxetane monomers, constitutes the flexible, low-glass-transition-temperature "soft segment." The "hard segments" are typically formed from rigid chemical groups that can aggregate through strong intermolecular interactions like hydrogen bonding.

When this compound is used, the isocyanate group can react with a chain extender (e.g., a diol) to form rigid urethane (B1682113) linkages. These urethane groups act as the hard segments. By controlling the ratio and length of the flexible polyoxetane soft segments and the rigid polyurethane hard segments, the material's properties can be tailored. A higher proportion of hard segments generally leads to a stiffer, stronger material, while a higher proportion of soft segments increases flexibility and elasticity. This ability to tune the architecture allows for the creation of TPEs with specific mechanical properties for various applications.

The formation of a stable, cross-linked network is critical for the performance of elastomeric binders. This is typically achieved through a curing reaction where a prepolymer is treated with a curing agent. specialchem.com In systems based on hydroxyl-terminated polyethers, polyisocyanates are highly effective and versatile curing agents. specialchem.com The fundamental reaction involves the isocyanate group (-NCO) reacting with a hydroxyl group (-OH) to form a stable urethane linkage (-NH-COO-). specialchem.com

When this compound is part of the polymer structure, its pendant isocyanate group serves as the reaction site for network formation. This group will react with hydroxyl functionalities present on adjacent polymer chains or with added polyol cross-linkers to build the three-dimensional network. specialchem.com It is important to control the curing conditions, as isocyanates are sensitive to moisture. The reaction of isocyanates with water can produce amines and carbon dioxide, potentially leading to voids and defects in the final cured material. specialchem.comacs.org

Table 1: Comparison of Mechanical Properties for Different Elastomer Systems

| Binder System | Curing Agent | Tensile Strength (MPa) | Elongation at Break (%) |

| Tri-functional NIMMO-THF Copolyether | HDI | - | - |

| Allyl Urethane NIMMO-THF Copolyether | TINO | 3.0 | 300 |

Data sourced from a study on allyl urethane NIMMO-THF copolyethers, where TINO (trimethylisophthalodinitrile oxide) was used as a non-isocyanate curing agent for comparison. icm.edu.pl

Interfacial Chemistry and Adhesion in Composite Formulations

The performance of composite materials, including PBXs, is highly dependent on the quality of the interface between the polymer matrix and the filler particles. nih.gov Strong interfacial adhesion is necessary for efficient stress transfer from the binder to the filler, which in turn enhances the mechanical strength and toughness of the composite. nih.govnih.gov

The chemical nature of the binder dictates its interaction with filler surfaces. A binder created using this compound will have a polyether backbone and polyurethane cross-links. Both ether (-C-O-C-) and urethane (-NH-COO-) groups are polar. This polarity allows the binder to form adhesive interactions, such as hydrogen bonds and van der Waals forces, with the surfaces of common energetic fillers (e.g., HMX, RDX, CL-20) or reinforcing agents, which often have polar functional groups. nih.gov

Good adhesion reduces the likelihood of dewetting, where the binder pulls away from the filler particles under stress, which can compromise the structural integrity and impact sensitivity of the material. The compatibility and adhesion can be further tailored by modifying the surface energy of the components to ensure a strong and stable interface is formed during formulation and curing. nih.gov

Due to the lack of publicly available scientific literature and research data specifically detailing the applications of "this compound" in the requested contexts, it is not possible to generate a detailed article that adheres to the strict requirements of the provided outline. Searches for information on this specific compound's role in polymer-filler interactions, matrix development, and the surface modification of energetic fillers did not yield any relevant research findings or data tables.

General information exists for isocyanates and other oxetane derivatives in the broader field of polymer and composite science. Isocyanates are well-known for their utility as coupling agents and in the formation of polyurethane matrices, where they can enhance adhesion and compatibility between different phases of a composite material. Similarly, various oxetane compounds are researched for their potential use as energetic binders and in the synthesis of advanced polymers.

However, the user's instructions mandated a focus solely on "this compound" and the exclusion of information not directly pertaining to the specified subsections. Without specific studies or data on this particular chemical, any attempt to create the requested article would fall outside the required scope and would not meet the standards of scientific accuracy and detail demanded by the prompt. Therefore, the requested article on "this compound" cannot be generated at this time.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Molecular Reactivity

Quantum chemical methods are employed to understand the intrinsic properties of a molecule, which dictate its reactivity. For a bifunctional monomer like 3-isocyanato-3-methyloxetane, these investigations can predict which functional group will react preferentially under certain conditions.

The electronic structure of this compound is fundamental to its chemical behavior. Computational methods such as Density Functional Theory (DFT) are used to analyze this structure. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, can determine optimized molecular geometry, orbital energies, and charge distributions. nih.gov

The analysis of this compound would reveal two primary sites of reactivity:

The Oxetane (B1205548) Ring: The four-membered ring is significantly strained (ring strain energy of ~107 kJ/mol for unsubstituted oxetane), making it susceptible to ring-opening reactions, particularly under acidic conditions. wikipedia.org The oxygen atom possesses high electron density, rendering it a Lewis basic site.

The Isocyanate Group (-N=C=O): The central carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This makes it a prime target for nucleophilic attack by alcohols, amines, or water.

Molecular electrostatic potential (MEP) maps would visually confirm these characteristics, showing negative potential (red/yellow) around the oxetane oxygen and the isocyanate oxygen, and positive potential (blue) around the isocyanate carbon. Natural Bond Orbital (NBO) analysis can further quantify the charge distribution.

Table 1: Predicted Electronic and Structural Properties of this compound (Illustrative) This table presents hypothetical data based on typical results from DFT calculations for similar molecules.

| Property | Calculated Value | Significance |

|---|---|---|

| Dipole Moment | ~3.5 D | Indicates a polar molecule, affecting solubility and intermolecular interactions. |

| HOMO Energy | ~ -7.8 eV | Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons (e.g., from the oxetane oxygen). |

| LUMO Energy | ~ -0.5 eV | Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons (e.g., at the isocyanate carbon). |

| HOMO-LUMO Gap | ~7.3 eV | Indicates high kinetic stability but distinct reactive sites. |

| Mulliken Charge on N=C=O Carbon | ~ +0.6 e | Confirms the high electrophilicity and susceptibility to nucleophilic attack. |

| Mulliken Charge on Oxetane Oxygen | ~ -0.5 e | Confirms the Lewis basic character and site for protonation/initiation. |

Computational chemistry is crucial for mapping the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. chemrxiv.org For this compound, two primary competing reaction types are of interest: urethane (B1682113) formation via the isocyanate group and ring-opening polymerization (ROP) via the oxetane.

DFT studies can model these pathways. For instance, the reaction of the isocyanate group with methanol (B129727) can be simulated to find the transition state for urethane formation. nethouse.ruresearchgate.net Similarly, the initiation of cationic ROP by a proton (acid catalysis) attacking the oxetane oxygen can be modeled to determine the energy barrier for ring-opening. rsc.orgrsc.org By comparing the calculated activation energies (ΔG‡), one can predict which reaction is kinetically more favorable under specific conditions.

For example, a catalyst-free reaction with an alcohol at room temperature would likely have a lower activation barrier for the isocyanate reaction. In contrast, in the presence of a strong Lewis or Brønsted acid, the activation energy for oxetane ring-opening would be significantly lowered, making polymerization the dominant pathway.

Table 2: Illustrative Comparison of Calculated Activation Energies (ΔG‡) for Competing Reactions This table presents hypothetical data to illustrate how computational results can predict reaction selectivity.

| Reaction Pathway | Conditions | Calculated ΔG‡ (kJ/mol) | Predicted Outcome |

|---|---|---|---|

| Isocyanate + Alcohol Reaction | Neutral, 298 K | ~80-100 | Kinetically favored over uncatalyzed ROP. |

| Cationic Oxetane Ring-Opening | Neutral, 298 K | >150 | Very slow, kinetically disfavored. |

| Cationic Oxetane Ring-Opening | Acid-Catalyzed, 298 K | ~60-80 | Becomes the dominant, kinetically favored pathway. |

Computational Modeling of Polymerization Processes

Once the fundamental reactivity is understood, computational models can simulate the entire polymerization process, from the growth of individual chains to the formation of the bulk material.

The cationic ring-opening polymerization of oxetane monomers is the most common method for producing polyoxetanes. wikipedia.org Computational studies on oxetane polymerization have shown that the reaction proceeds via an O-atom of an incoming monomer attacking a carbon atom of the protonated (cationic) oxetane ring on the growing chain end. rsc.orgrsc.org

Simulations of this process for this compound would involve calculating the energy profile for the propagation step. This allows for the determination of the rate of polymerization. The presence of the bulky and polar isocyanate group would be expected to influence the reaction rate sterically and electronically compared to unsubstituted oxetane. Kinetic Monte Carlo (kMC) methods can also be used to simulate chain growth over longer time scales, providing information on molecular weight distributions.

The structure of the monomer directly influences the final polymer architecture. For poly(this compound), the polymer chain would consist of a polyether backbone with pendant methyl and isocyanate groups attached to the same carbon.

Computational models can predict the resulting topology. While the primary polymerization would create linear chains, the highly reactive pendant isocyanate groups offer pathways to more complex structures. These groups can react with atmospheric moisture (forming urea (B33335) cross-links) or be intentionally reacted with diols or triols in a post-polymerization step. Simulations could model the thermodynamics and kinetics of these cross-linking reactions, predicting the conditions needed to form a cross-linked network versus a linear thermoplastic. This is crucial for tuning the material's properties from a flexible elastomer to a rigid thermoset.

Prediction of Macromolecular Properties and Interactions

After computationally building polymer chains and networks, molecular dynamics (MD) simulations are used to predict the bulk properties of the final material. mdpi.comnih.gov In this approach, an amorphous cell of polymer chains is constructed and its behavior is simulated over time, governed by a force field (e.g., OPLS, COMPASS).

MD simulations can be used to calculate a wide range of properties:

Density: By equilibrating the simulation cell under constant pressure and temperature (NPT ensemble).

Glass Transition Temperature (Tg): By simulating a cooling ramp and observing the change in the slope of the density vs. temperature plot. digitallibrarynasampe.org

Mechanical Properties: By applying simulated tensile or shear strain to the equilibrated cell and measuring the stress response, properties like Young's modulus, bulk modulus, and shear modulus can be calculated. nih.gov

Solubility and Interactions: The solubility parameter can be calculated from the cohesive energy density, predicting miscibility with solvents or other polymers.

For polymers of this compound, simulations would likely predict a high glass transition temperature due to the polar isocyanate side groups, which would lead to strong intermolecular dipole-dipole interactions and restrict chain mobility. nih.gov The ability to form hydrogen bonds (if converted to urethane or urea linkages) would further increase Tg and enhance mechanical strength.

Table 3: Illustrative Predicted Macromolecular Properties of Poly(3-methyl-3-isocyanato-oxetane) via MD Simulation This table presents hypothetical data based on computational studies of similar polar and energetic polymers.

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Density (amorphous) | 1.20 - 1.25 g/cm³ | High density due to polar side groups and efficient packing. |

| Glass Transition Temp. (Tg) | 80 - 110 °C | Strong dipole-dipole interactions from pendant isocyanate groups restrict chain motion. |

| Young's Modulus (E) | 2.5 - 3.5 GPa | Indicates a rigid material, a consequence of strong intermolecular forces. |

| Solubility Parameter (δ) | 22 - 25 MPa1/2 | Suggests solubility in polar organic solvents like DMF, DMSO, or NMP. |

Thermochemical Property Prediction

The prediction of thermochemical properties through computational methods is a cornerstone of modern chemical research, allowing for the determination of key thermodynamic parameters without the need for direct experimental measurement. researchgate.netbyu.edu These properties, such as enthalpy of formation, entropy, and heat capacity, are crucial for understanding the stability, reactivity, and energy of a chemical system. researchgate.net For this compound, these predictions can inform synthesis pathways and polymerization conditions.

High-level quantum chemical methods are frequently employed to achieve accurate thermochemical data. nih.gov Techniques range from density functional theory (DFT) to more computationally intensive composite methods like the Weizmann-n (Wn) and CBS (Complete Basis Set) theories, which aim for sub-kcal/mol accuracy, often referred to as "chemical accuracy". researchgate.netnih.govdntb.gov.ua These methods involve calculating the electronic structure of a molecule to determine its energy, from which thermodynamic properties are derived using statistical mechanics. researchgate.netresearchgate.net The process typically includes geometry optimization to find the lowest energy conformation of the molecule, followed by frequency calculations to obtain zero-point vibrational energies and thermal corrections. nih.gov

For larger and more complex molecules, group additivity methods, such as those developed by Benson, offer a faster, albeit often less precise, alternative. nih.govnih.gov This approach assumes that the thermochemical properties of a molecule can be estimated by summing the contributions of its constituent functional groups. nih.gov These group contributions are derived from extensive databases of experimental or high-accuracy calculated data. nih.gov

Table 1: Predicted Thermochemical and Physicochemical Properties for this compound

| Property | Predicted Value | Method/Notes |

|---|---|---|

| Molecular Formula | C₅H₇NO₂ | Based on structure |

| Monoisotopic Mass | 113.047676 Da | Calculated from atomic masses |

| XlogP | 0.8 | A computed measure of hydrophobicity (octanol-water partition coefficient) |

Molecular Dynamics Simulations of Polymer Networks

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. mdpi.com For polymer science, MD simulations provide a virtual microscope to investigate the complex relationship between monomer structure, the polymerization process, and the final properties of the resulting polymer network. mdpi.commit.edu This is particularly relevant for monomers like this compound, which can form complex crosslinked polyurethane networks.

Atomistic MD simulations model the formation of a polymer network by defining a force field—a set of parameters that describes the potential energy of the system, including bonded (bond stretching, angle bending) and non-bonded (van der Waals, electrostatic) interactions. mdpi.com The simulation begins with a collection of monomer molecules in a virtual box. By integrating Newton's equations of motion, the simulation tracks the trajectory of every atom, allowing researchers to observe the polymerization process and the self-assembly of the network structure. mit.edunih.gov These simulations can reveal how factors like monomer concentration and temperature influence the kinetics of network formation and the final network topology, including the extent of crosslinking and the presence of structural defects. researchgate.net

A significant challenge in simulating isocyanate-based systems is the availability of accurate and comprehensive force fields that can correctly model the reactive isocyanate group and the resulting urethane linkages. mdpi.comresearchgate.net Despite this, MD simulations have been successfully used to study thermoplastic polyurethanes, providing insight into the phase segregation of hard and soft segments that dictates the material's mechanical properties. mit.eduacs.orgmit.edu By subjecting the simulated, equilibrated polymer network to virtual mechanical tests (e.g., tension or shear), researchers can predict macroscopic properties like the Young's modulus and stress-strain behavior. mit.eduacs.org

While specific MD studies focused on polymer networks derived solely from this compound have not been prominently documented, the general methodology is well-established. Such simulations could provide invaluable data on how the unique oxetane ring and methyl group of this monomer influence the crosslinking density, chain mobility, glass transition temperature, and mechanical response of the final polyurethane material. cam.ac.uk

Table 2: Application of Molecular Dynamics to Isocyanate Polymer Networks

| Simulation Aspect | Information Gained | Relevance to this compound Networks |

|---|---|---|

| Network Formation | Kinetics of polymerization, gel point, degree of conversion, network topology (e.g., loops, dangling ends). researchgate.netcam.ac.uk | Understanding how the reactivity of the isocyanate and potential oxetane ring-opening contributes to the final network structure. |

| Structural Analysis | Radial distribution functions, chain conformation, free volume, phase separation of segments. mit.edu | Predicting the morphology and packing of polymer chains. |

| Thermomechanical Properties | Glass transition temperature (Tg), coefficient of thermal expansion, elastic moduli, stress-strain behavior. mit.eduacs.org | Connecting the monomer's chemical structure to the material's stiffness, elasticity, and thermal stability. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.